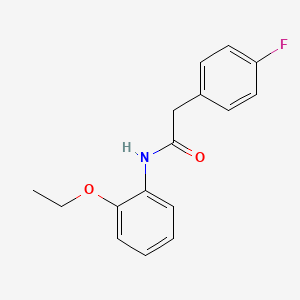![molecular formula C17H21N5 B5858252 N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide](/img/structure/B5858252.png)
N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide, also known as CAY10505, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. By inhibiting these pathways, this compound can regulate cell growth, survival, and inflammation, leading to its potential applications in various fields.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the protection of neurons from oxidative stress and apoptosis, and the inhibition of pro-inflammatory cytokine production. These effects suggest that this compound has potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Another advantage is its specificity for certain signaling pathways, which allows for targeted research. However, one limitation of using this compound is its potential toxicity, which requires careful handling and dosing.
Zukünftige Richtungen
There are several future directions for the research of N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide, including the identification of its specific targets and the development of more potent and selective analogs. Additionally, further studies are needed to investigate the potential applications of this compound in other fields, such as cardiovascular disease and diabetes. Overall, the potential applications of this compound in various fields make it a promising chemical compound for future research.
Synthesemethoden
The synthesis method of N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide involves the reaction of 4-cyano-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid with N-butyl-N'-methylformamidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in anhydrous dichloromethane. The resulting product is then treated with N-methylmorpholine to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential use as an anticancer agent. In neuroprotection, this compound has been found to protect neurons from oxidative stress and apoptosis, indicating its potential use in the treatment of neurodegenerative diseases. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-butyl-N'-[4-cyano-2-(4-methylphenyl)pyrazol-3-yl]-N-methylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-4-5-10-21(3)13-19-17-15(11-18)12-20-22(17)16-8-6-14(2)7-9-16/h6-9,12-13H,4-5,10H2,1-3H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQVOPSERLCDLF-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C=NC1=C(C=NN1C2=CC=C(C=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)/C=N/C1=C(C=NN1C2=CC=C(C=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)
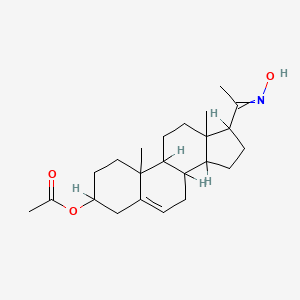
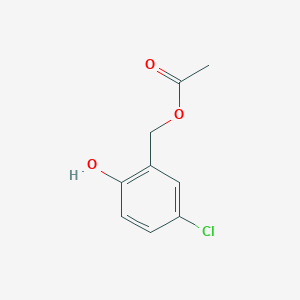
![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)
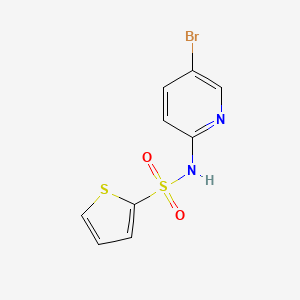
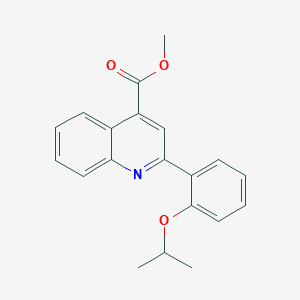

![2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)
![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)
![N-(2,4-difluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5858227.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)
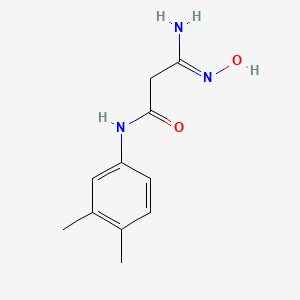
![methyl 4-[(5-chloro-2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5858278.png)
